8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with a molecular structure that includes a fluorine atom, a ketone group, and a sulfonyl chloride group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group under suitable conditions.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Hydroxyl Derivatives: Formed from reduction of the ketone group.
Quinoline Derivatives: Formed from oxidation of the tetrahydroquinoline ring.
Scientific Research Applications
8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom and ketone group also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Uniqueness
8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to the presence of the fluorine atom at the 8-position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
Properties
CAS No. |
2758000-82-5 |
---|---|
Molecular Formula |
C9H7ClFNO3S |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.